molecular formula C12H17BrFNO B3083002 (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide CAS No. 1135232-64-2

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Cat. No. B3083002
CAS RN: 1135232-64-2
M. Wt: 290.17 g/mol
InChI Key: OBXOVUZZXXNMII-UHFFFAOYSA-N
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Description

4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, also known as 4-FBT, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 4-FBT is a white, crystalline solid with a melting point of approximately 150°C. It is soluble in water, methanol, and ethanol, and has a molecular weight of 242.2 g/mol. 4-FBT is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent, a solvent, and a catalyst.

Scientific Research Applications

Synthesis of Novel Organic Building Blocks Researchers Bykova et al. (2018) explored benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, which is relevant to the structural family of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. This work is vital in the field of agrochemical and pharmaceutical discovery due to the unique properties imparted by the selectively fluorinated hydrocarbons. They demonstrated the synthesis of various organofluorine compounds, exploring Ritter type reactions and trans-halogenation processes, which are fundamental in creating pharmacologically active compounds and fine chemicals Bykova et al., 2018.

Enantioselective Synthesis of Furan-2-yl Amines Demir et al. (2003) introduced an enantioselective synthesis approach for furan-2-yl amines and amino acids, crucial to the structural framework of compounds like (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. The method involved the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes. This process is notable for its ability to control the chirality of the synthesized furan-2-yl amines, a significant attribute in the synthesis of pharmaceutical compounds Demir et al., 2003.

Catalyst-Free Synthesis in Organic Chemistry Zhao et al. (2020) developed a catalyst-free domino reaction, synthesizing compounds related to the (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide structure. This reaction was conducted under reflux conditions in methanol, showcasing an efficient method for synthesizing complex organic molecules without the need for a catalyst. This approach highlights the importance of developing more sustainable and economically viable synthetic routes in organic chemistry Zhao et al., 2020.

Synthesis and Applications in Material Science Mathew et al. (2018) worked on the synthesis and characterization of polyvinyl benzyl chloride and its derivatives. They explored the treatment of PVBC with trimethyl amine in various solvents, including tetrahydrofuran (THF), relevant to the solvent system used in synthesizing (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. This research is pivotal for understanding the synthesis and properties of polymers, which have numerous applications in material science, coatings, and pharmaceuticals Mathew et al., 2018.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.BrH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXOVUZZXXNMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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